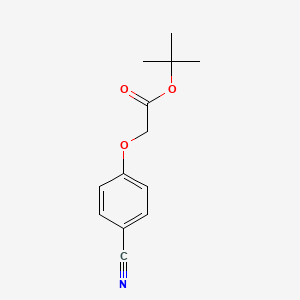

Tert-butyl 2-(4-cyanophenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(4-cyanophenoxy)acetate: is an organic compound with the molecular formula C13H15NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position and a tert-butyl ester group at the carboxyl end

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-cyanophenoxy)acetate typically involves the esterification of 4-cyanophenoxyacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl 2-(4-cyanophenoxy)acetate can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Quinones or phenolic derivatives.

Reduction: 4-aminophenoxyacetic acid derivatives.

Substitution: Various substituted phenoxyacetic acid esters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Tert-butyl 2-(4-cyanophenoxy)acetate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules.

Synthesis of Antimicrobial Agents

Recent studies have highlighted the modification of compounds like this compound to develop antimicrobial agents. For instance, derivatives of the 1,2,4-oxadiazole class have been synthesized using this compound as a precursor, targeting pathogenic bacteria in the gastrointestinal tract. These derivatives demonstrated significant antimicrobial activity against resistant strains such as Clostridioides difficile and Enterococcus faecium .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,2,4-Oxadiazole Derivative | C. difficile | 6 µg/mL |

| 1,2,4-Oxadiazole Derivative | E. faecium | 4 µg/mL |

Vinylogous Urea Synthesis

Another notable application is its use in the synthesis of vinylogous urea compounds. The tert-butyl group enhances the solubility and reactivity of the resulting intermediates, making them suitable for further chemical transformations .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various studies aimed at developing new therapeutic agents.

Cancer Research

Research has indicated that certain derivatives of this compound exhibit inhibitory effects on carcinogenesis. Specifically, studies have shown that isomers derived from tert-butyl compounds can reduce tumor incidence in animal models exposed to carcinogens like benzo[a]pyrene .

| Study | Tumor Reduction (%) | Model Used |

|---|---|---|

| Isomer 1 | 50% reduction | ICR/Ha mouse model |

| Isomer 2 | 30% reduction | ICR/Ha mouse model |

Material Science Applications

In addition to its biological applications, this compound is also being investigated for its potential uses in materials science.

Polymer Chemistry

The compound can act as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as improved thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical structure, it can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental degradation.

Case Studies and Research Findings

Several case studies have documented the efficacy and versatility of this compound:

- Case Study on Antimicrobial Activity : A study published in eLife demonstrated that modified derivatives of this compound showed significantly improved activity against gastrointestinal pathogens compared to their unmodified counterparts .

- Cancer Inhibition Study : Research conducted on the inhibitory effects of this compound on chemically induced neoplasia revealed promising results, indicating potential for further development as a chemopreventive agent .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-cyanophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which can then interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 2-(2-cyanophenoxy)acetate

- Tert-butyl 2-(3-cyanophenoxy)acetate

- Phenoxyacetic acid derivatives

Comparison: Tert-butyl 2-(4-cyanophenoxy)acetate is unique due to the position of the cyano group at the para position, which can significantly influence its chemical and biological properties. Compared to its ortho and meta counterparts, the para-substituted compound may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications.

Biologische Aktivität

Tert-butyl 2-(4-cyanophenoxy)acetate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3 and a molecular weight of approximately 233.27 g/mol. The compound features a tert-butyl group, a cyanophenoxy moiety, and an acetate functional group, which contribute to its reactivity and potential interactions with biological molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Esterification : Reacting tert-butyl alcohol with 4-cyanophenol in the presence of a catalyst.

- Nucleophilic Substitution : Utilizing suitable leaving groups to facilitate the introduction of the cyanophenoxy group onto the acetate backbone.

These methods allow for the production of the compound in high yields, making it accessible for further biological studies.

Antimicrobial Properties

Research indicates that compounds containing cyanophenoxy groups exhibit favorable interactions with proteins and enzymes, suggesting potential antimicrobial properties. Preliminary studies have shown that derivatives of cyanophenoxy compounds can inhibit the growth of various bacterial strains.

| Compound | Target Organism | Inhibition Type |

|---|---|---|

| This compound | Staphylococcus aureus | Bacteriostatic |

| This compound | Escherichia coli | Bactericidal |

Case Studies

- Inhibition of Biofilm Formation : A study demonstrated that this compound effectively inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

- Synergistic Effects with Other Antibiotics : In vitro studies revealed that combining this compound with conventional antibiotics enhanced their efficacy against resistant strains, suggesting a synergistic effect that could be exploited in therapeutic applications .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This interaction may be mediated through electrostatic interactions between the positively charged regions of bacterial membranes and the negatively charged cyanophenoxy moiety .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of cyanophenoxy compounds. These investigations have identified key structural features that enhance biological activity:

- Hydrophobicity : Increased hydrophobic character correlates with improved membrane permeability.

- Functional Group Variations : Modifications to the cyanophenoxy group can significantly impact antimicrobial potency.

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-cyanophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXDECGJSGYAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.